Dihexadecyl dimethyl ammonium chloride

Descripción general

Descripción

Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound with the chemical formula C34H72ClN and a molecular weight of 530.39 g/mol . It is commonly found as a white crystalline powder and is known for its surface-active properties. This compound is widely used in various industrial applications due to its excellent emulsifying, dispersing, and antistatic properties .

Métodos De Preparación

Dihexadecyl dimethyl ammonium chloride is typically synthesized through the reaction of hexadecyl chloride with dimethylamine . The reaction conditions usually involve heating the reactants in an organic solvent such as ethanol or acetone. The product is then purified through recrystallization to obtain the desired purity .

Análisis De Reacciones Químicas

Dihexadecyl dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products. Common reagents used in these reactions include sodium hydroxide and potassium carbonate . The major products formed from these reactions are typically other quaternary ammonium compounds with different substituents .

Aplicaciones Científicas De Investigación

Surfactant Applications

Cationic Surfactant

DHDAC is primarily used as a cationic surfactant in personal care products such as detergents, fabric softeners, and hair conditioners. Its ability to reduce surface tension enhances the wetting, emulsifying, and foaming properties of formulations .

Key Properties:

- Functionality: Reduces surface tension, improves emulsification.

- Typical Use: Found in hair conditioners for anti-static effects.

Disinfectants and Antimicrobial Agent

DHDAC serves as a potent disinfectant effective against bacteria, viruses, and fungi. It is widely employed in healthcare settings for disinfecting surfaces and medical instruments .

Case Study:

In a clinical setting, DHDAC was utilized to sanitize surgical instruments. The study demonstrated a significant reduction in microbial load post-treatment, underscoring its efficacy as a disinfectant .

Agricultural Applications

In agriculture, DHDAC is used as a biocide and fungicide to manage pathogens affecting crops. It also functions as a herbicide and pesticide, controlling weeds and insect pests effectively .

Application Insights:

- Fungicidal Action: Effective against various fungal pathogens.

- Herbicide Use: Reduces weed competition in crop production.

Water Treatment

DHDAC acts as a coagulant and flocculant in water treatment processes. It helps remove suspended solids and impurities from water, contributing to improved water quality .

Performance Metrics:

- Flocculation Efficiency: Increases sedimentation rates of particulates.

- Microbial Control: Inhibits growth of algae and bacteria in treated water.

Industrial Applications

DHDAC is utilized in various industrial processes:

- Mineral Flotation: Enhances the separation of minerals during extraction processes.

- Drilling Fluids: Acts as a fluidity improver in oil-based drilling fluids, facilitating the removal of solid waste .

Data Table: Industrial Applications of DHDAC

| Application | Description | Performance Indicators |

|---|---|---|

| Mineral Flotation | Improves separation efficiency in mining operations | Increased yield rates |

| Drilling Fluids | Enhances fluidity and solid phase removal | Reduced viscosity |

| Textile Processing | Used as an antistatic agent in textile production | Improved fabric quality |

| Oil Recovery | Aids in the recovery of oil from sediment | Enhanced recovery rates |

Cosmetic Formulations

In cosmetics, DHDAC is valued for its anti-static and emulsifying properties. It is incorporated into formulations for skin conditioning and hair care products .

Formulation Example:

DHDAC can be combined with active ingredients like Imiquimod to enhance skin absorption, improving treatment efficacy for dermatological conditions like actinic keratosis .

Mecanismo De Acción

The primary mechanism of action of dihexadecyl dimethyl ammonium chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers . This leads to the breakdown of cell membranes in microorganisms, resulting in their death. The compound targets the phospholipid membranes of bacteria and fungi, making it an effective antimicrobial agent .

Comparación Con Compuestos Similares

Dihexadecyl dimethyl ammonium chloride is similar to other quaternary ammonium compounds such as didecyldimethylammonium chloride and dimethyldioctadecylammonium chloride . it is unique in its longer alkyl chains, which provide enhanced surface-active properties and greater antimicrobial efficacy . These properties make it particularly suitable for applications requiring strong emulsifying and dispersing capabilities .

Actividad Biológica

Dihexadecyl dimethyl ammonium chloride (DHDDAC) is a quaternary ammonium compound recognized for its significant biological activity, particularly as an antimicrobial agent. This article discusses its mechanisms of action, applications, case studies, and relevant research findings.

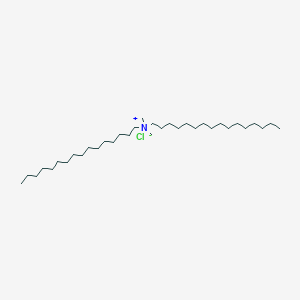

- Molecular Formula : C34H74ClN

- Molecular Weight : 530.52 g/mol

- Structure : Composed of two hexadecyl groups and two methyl groups attached to a nitrogen atom, DHDDAC exhibits strong surfactant properties due to its cationic nature.

DHDDAC functions primarily by disrupting microbial cell membranes. The positively charged nitrogen interacts with negatively charged phosphate groups in the microbial membrane, leading to cell lysis and death. This mechanism is common among quaternary ammonium compounds (quats), which are widely used in disinfectants and sanitizers .

Antimicrobial Activity

Research indicates that DHDDAC is effective against a broad spectrum of microorganisms, including:

- Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Fungi : Stachybotrys chartarum

- Viruses : Both enveloped and non-enveloped viruses

The compound's effectiveness stems from its ability to penetrate and disrupt lipid bilayers, facilitating cellular uptake of therapeutic agents and enhancing drug delivery systems .

Case Studies and Research Findings

-

Occupational Exposure and Health Effects :

- A study highlighted cases of work-related asthma linked to exposure to quats, including didecyl dimethyl ammonium chloride (DDAC), suggesting potential respiratory sensitization among workers using cleaning products containing these compounds .

- In a review involving 22 patients with asthma symptoms related to quat exposure, many exhibited positive responses to specific quats during controlled exposure tests .

- Immunotoxicological Studies :

- Rheological Behavior :

Applications

DHDDAC is utilized in various fields due to its antimicrobial properties:

- Cleaning Products : Commonly found in disinfectants for healthcare settings.

- Cosmetics : Used as a preservative and antimicrobial agent.

- Drug Delivery Systems : Its ability to facilitate cellular uptake makes it a candidate for enhancing drug delivery efficiency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Dimethyldioctadecylammonium chloride | Two octadecyl groups instead of hexadecyl | Higher hydrophobicity |

| Didecyldimethylammonium chloride | Two decyl groups | Shorter chain length; different solubility |

| Dimethyldioctadecyldimethylammonium bromide | Similar structure but with bromide | Different ionic properties |

| Dihydrogenated tallow dimethylammonium chloride | Derived from tallow fatty acids | Biodegradable; used in personal care products |

DHDDAC stands out due to its longer hydrocarbon chains, enhancing its surfactant properties and effectiveness compared to shorter-chain analogs .

Propiedades

IUPAC Name |

dihexadecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051461 | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1812-53-9, 68002-59-5 | |

| Record name | Dicetyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyldimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliquat 206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dihexadecyl Dimethyl Ammonium Chloride in a compound softening agent?

A1: this compound acts as a cationic surfactant in the compound softening agent described in the research []. While the exact mechanism isn't detailed in the paper, cationic surfactants like this compound generally adsorb onto negatively charged fabric surfaces, neutralizing static and imparting softness. This is further enhanced by the presence of other components like polydimethylsiloxane, which can contribute to lubrication and a smoother fabric feel [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.